Cas no 13142-61-5 ((3-nitrophenyl)urea)
(3-nitrophenyl)urea Chemical and Physical Properties
Names and Identifiers
-
- Urea, (3-nitrophenyl)-
- (3-nitrophenyl)urea
- (3-Nitro-phenyl)-harnstoff
- (3-nitro-phenyl)-urea
- 3-nitrophenyl urea
- AC1MOU8C
- AC1Q4ZUZ
- AC1Q4ZVQ
- CTK0F5420
- m-nitrophenylurea
- N-(3-nitrophenyl)urea
- N-(3-nitrophenyl)-urea
- N-(m-nitrophenyl)urea
- SureCN14170
- 13142-61-5
- BS-50846
- E85485
- NCGC00334340-01
- AB01327456-02
- AQ-360/42595522
- Urea, N-(3-nitrophenyl)-
- N-3-nitrophenyl urea
- 1-(3-Nitrophenyl)urea
- 3-(3-nitrophenyl)urea
- DTXSID10392140
- AKOS001393776
- SCHEMBL14170
- EN300-27857
- UUIRARUHMZIJCV-UHFFFAOYSA-N
- Z166687114
- 3-NITROPHENYLUREA
-
- MDL: MFCD00025422
- Inchi: 1S/C7H7N3O3/c8-7(11)9-5-2-1-3-6(4-5)10(12)13/h1-4H,(H3,8,9,11)
- InChI Key: UUIRARUHMZIJCV-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CC=CC(=C1)NC(N)=O)=O
Computed Properties
- Exact Mass: 181.04881
- Monoisotopic Mass: 181.04874109g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 101Ų
Experimental Properties
- PSA: 98.26
(3-nitrophenyl)urea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N497800-50mg |
(3-nitrophenyl)urea |
13142-61-5 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N497800-100mg |
(3-nitrophenyl)urea |
13142-61-5 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | N497800-500mg |
(3-nitrophenyl)urea |
13142-61-5 | 500mg |
$ 320.00 | 2022-06-03 | ||
| Ambeed | A131444-250mg |
1-(3-Nitrophenyl)urea |
13142-61-5 | 95% | 250mg |
$11.0 | 2025-02-21 | |
| Ambeed | A131444-1g |
1-(3-Nitrophenyl)urea |
13142-61-5 | 95% | 1g |
$28.0 | 2025-02-21 | |
| Ambeed | A131444-5g |
1-(3-Nitrophenyl)urea |
13142-61-5 | 95% | 5g |
$94.0 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1243136-5g |
Urea, N-(3-nitrophenyl)- |
13142-61-5 | 95% | 5g |
$135 | 2024-06-08 | |
| Enamine | EN300-27857-0.05g |
(3-nitrophenyl)urea |
13142-61-5 | 95.0% | 0.05g |
$42.0 | 2025-02-20 | |
| Enamine | EN300-27857-0.1g |
(3-nitrophenyl)urea |
13142-61-5 | 95.0% | 0.1g |
$66.0 | 2025-02-20 | |
| Enamine | EN300-27857-0.25g |
(3-nitrophenyl)urea |
13142-61-5 | 95.0% | 0.25g |
$92.0 | 2025-02-20 |
(3-nitrophenyl)urea Related Literature
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on (3-nitrophenyl)urea
Recent Advances in the Study of (3-nitrophenyl)urea (CAS: 13142-61-5) in Chemical Biology and Pharmaceutical Research
The compound (3-nitrophenyl)urea (CAS: 13142-61-5) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. As a urea derivative bearing a nitro group at the meta position of the phenyl ring, this small molecule exhibits unique physicochemical properties that make it a valuable scaffold for medicinal chemistry. Recent studies have explored its potential as a building block for novel therapeutic agents, particularly in the areas of enzyme inhibition and protein-protein interaction modulation.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that (3-nitrophenyl)urea derivatives show promising activity as allosteric modulators of protein tyrosine phosphatases (PTPs). The researchers systematically modified the urea scaffold and found that the nitro group at the 3-position plays a crucial role in establishing key hydrogen bond interactions with the target enzymes. Molecular docking studies revealed that these compounds bind to a novel allosteric site, offering potential for developing selective PTP inhibitors with improved pharmacological profiles compared to traditional active-site directed inhibitors.
In cancer research, a team at the National Cancer Institute recently reported (2024) the development of (3-nitrophenyl)urea-based compounds that selectively target the hypoxia-inducible factor (HIF) pathway. The lead compound in this series, incorporating the 13142-61-5 scaffold, showed potent inhibition of HIF-1α accumulation under hypoxic conditions with an IC50 of 0.8 μM. This finding is particularly significant as it provides a new chemical tool for studying tumor hypoxia and potentially developing novel anticancer therapies.
The compound has also found applications in antimicrobial research. A 2024 study in Bioorganic Chemistry described the synthesis of a series of (3-nitrophenyl)urea derivatives with potent activity against drug-resistant Gram-positive bacteria. The researchers attribute this activity to the compound's ability to disrupt bacterial cell membrane integrity while also inhibiting key metabolic enzymes. The most promising derivative showed a MIC of 2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), comparable to current frontline antibiotics.
From a chemical biology perspective, recent work has highlighted the utility of (3-nitrophenyl)urea as a versatile chemical probe. Its ability to form stable hydrogen bonds with biological targets while maintaining good cell permeability makes it particularly valuable for target identification and validation studies. A 2023 Chemical Science publication detailed its use in activity-based protein profiling experiments, where it successfully identified several previously unknown protein targets in cancer cell lysates.
Looking forward, the unique properties of (3-nitrophenyl)urea (13142-61-5) continue to inspire innovative research across multiple therapeutic areas. Current challenges include optimizing the pharmacokinetic properties of derivatives while maintaining their target specificity. Several pharmaceutical companies have included this scaffold in their fragment-based drug discovery programs, suggesting that we may see clinical candidates based on this structure in the coming years.
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